molecular formula C2H5Si B12055429 Silane, ethyl-

Silane, ethyl-

Cat. No.: B12055429
M. Wt: 57.15 g/mol
InChI Key: XLXGCFTYXICXJF-UHFFFAOYSA-N
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Description

Silane, ethyl- (also known as triethylsilane) is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane, characterized by the presence of a silicon-hydrogen (Si-H) bond. This colorless liquid is commonly used in organic synthesis as a reducing agent and as a precursor to silyl ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .

Industrial Production Methods

In industrial settings, triethylsilane is produced by the hydrosilylation of ethylene with trichlorosilane, followed by reduction with lithium aluminum hydride. This method is preferred due to its scalability and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Triethylsilane is widely used in organic synthesis as a reducing agent and in hydrosilylation reactions. It is also used in the synthesis of silyl ethers, which are important intermediates in various chemical processes .

Biology and Medicine

In biological and medical research, triethylsilane is used in the synthesis of bioactive molecules and pharmaceuticals. Its reducing properties are valuable in the preparation of complex organic compounds .

Industry

In the industrial sector, triethylsilane is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylsilane is unique due to its balance of reactivity and stability. The presence of three ethyl groups provides steric hindrance, which stabilizes the compound while still allowing it to participate in various chemical reactions. This makes it a versatile reagent in organic synthesis .

Properties

InChI

InChI=1S/C2H5Si/c1-2-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXGCFTYXICXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950875
Record name Ethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2814-79-1
Record name Ethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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